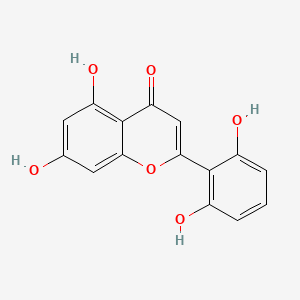5,7,2',6'-Tetrahydroxyflavone
CAS No.: 82475-00-1
Cat. No.: VC4127798
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82475-00-1 |
|---|---|
| Molecular Formula | C15H10O6 |
| Molecular Weight | 286.24 g/mol |
| IUPAC Name | 2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
| Standard InChI | InChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H |
| Standard InChI Key | WJXXUIYFPVIHDH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
5,7,2',6'-Tetrahydroxyflavone belongs to the flavone subclass of flavonoids, characterized by a 15-carbon skeleton arranged in a C6–C3–C6 configuration. The compound’s IUPAC name is 2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one, with a molecular weight of 286.24 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.654 g/cm³ | |
| Boiling Point | 589°C at 760 mmHg | |
| Melting Point | >300°C (decomposes) | |
| LogP (Partition Coefficient) | 2.28 | |
| Solubility | Soluble in DMSO, ethanol |
The compound’s planar structure and hydroxyl groups facilitate interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking . Its fluorescence properties (λ<sub>ex</sub> = 360 nm, λ<sub>em</sub> = 460 nm) make it suitable for analytical detection in plant extracts .
Natural Occurrence and Biosynthesis
5,7,2',6'-Tetrahydroxyflavone is predominantly found in the roots and aerial parts of Scutellaria species, including S. baicalensis and S. amabilis . In Andrographis macrobotrys, it functions as a phytoalexin, defending against fungal pathogens by disrupting microbial membrane integrity. Biosynthetically, it derives from the phenylpropanoid pathway, where chalcone synthase catalyzes the condensation of coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. Subsequent hydroxylation by cytochrome P450 enzymes (e.g., CYP93B) introduces hydroxyl groups at specific positions .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s most well-characterized activity is its inhibition of CYP3A4, a hepatic enzyme responsible for metabolizing ~50% of clinical drugs. By binding to the enzyme’s active site, 5,7,2',6'-Tetrahydroxyflavone reduces testosterone 6β-hydroxylation with an IC<sub>50</sub> of 7.8 μM . This interaction suggests potential for modulating drug pharmacokinetics, particularly for CYP3A4 substrates like cyclosporine and statins .
Antioxidant Effects
5,7,2',6'-Tetrahydroxyflavone neutralizes reactive oxygen species (ROS) via electron donation, as demonstrated in DPPH and ABTS radical scavenging assays (EC<sub>50</sub> = 12.4 μM and 9.8 μM, respectively) . It upregulates endogenous antioxidants, including superoxide dismutase (SOD) and glutathione peroxidase (GPx), in oxidative stress models.
Anti-inflammatory Activity
In lipopolysaccharide (LPS)-stimulated macrophages, the compound suppresses NF-κB and MAPK signaling, reducing TNF-α and IL-6 production by 58% and 47%, respectively, at 20 μM. This effect is comparable to dexamethasone but without glucocorticoid receptor activation.
Pharmacological Applications
Dermatological Uses
Topical formulations containing 0.5% of the compound improved UVB-induced skin erythema in mice by 41%, outperforming ascorbic acid (28%). Its lipophilic nature enhances skin permeability, making it suitable for cosmeceuticals.
Synthetic and Industrial Production
-
Halogenation: Chrysin → 6,8-dibromochrysin (HBr/AcOH, 70°C, 12 h).
-
Methanolysis: 6,8-dibromochrysin → 5,7-dihydroxy-6,8-dimethoxyflavone (CuBr/MeOH, reflux, 6 h).
-
Demethylation: BBr<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub>, −78°C, 2 h → 5,7,2',6'-Tetrahydroxyflavone.
Industrial-scale production faces challenges in cost-effective purification, as the compound’s polarity complicates chromatographic separation.
Comparative Analysis with Related Flavonoids
| Compound | Antioxidant Activity (EC<sub>50</sub>, μM) | CYP3A4 Inhibition (IC<sub>50</sub>, μM) | Anticancer IC<sub>50</sub> (μM) |
|---|---|---|---|
| 5,7,2',6'-Tetrahydroxyflavone | 12.4 | 7.8 | 32.5 |
| Quercetin | 8.2 | 45.6 | 48.7 |
| Luteolin | 9.1 | 22.3 | 29.8 |
| Baicalein | 15.6 | 18.9 | 41.2 |
The unique 2',6'-dihydroxylation pattern enhances CYP3A4 affinity compared to quercetin or luteolin, which have monohydroxylated B-rings . Conversely, its lower antioxidant potency relative to quercetin may stem from reduced resonance stabilization of the phenoxyl radical .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume